4-Chloro-1-butanol

Beschreibung

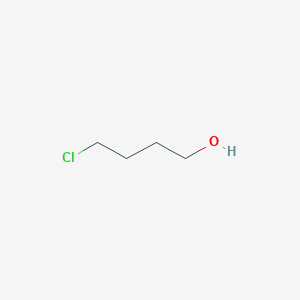

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chlorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHGULXINZUGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061301 | |

| Record name | 1-Butanol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; Contains <= 12% hydrochloric acid (CAS# 7647-01-0) and <= 3% tetrahydrofuran (CAS# 109-99-9); [Sigma-Aldrich MSDS] | |

| Record name | 4-Chloro-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.35 [mmHg] | |

| Record name | 4-Chloro-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-51-8 | |

| Record name | 4-Chloro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EI3I5AY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Chloro-1-butanol from Tetrahydrofuran and HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-1-butanol from the ring-opening of tetrahydrofuran (B95107) (THF) with hydrogen chloride (HCl). The document details the underlying reaction mechanism, presents various experimental protocols, and includes quantitative data to facilitate comparison and application in a laboratory and industrial setting.

Introduction

This compound is a valuable bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its primary synthesis route involves the acid-catalyzed ring cleavage of tetrahydrofuran (THF) by hydrogen chloride (HCl).[2] This reaction proceeds via a nucleophilic substitution mechanism and can be performed without a catalyst or with the aid of catalysts to enhance reaction rates and yields. This guide explores the uncatalyzed method, as well as catalytic approaches employing zinc chloride and polymeric resins.

Reaction Mechanism

The synthesis of this compound from THF and HCl is an acid-catalyzed nucleophilic substitution reaction. The mechanism involves the protonation of the oxygen atom in the THF ring by HCl, which activates the ether for nucleophilic attack. The chloride ion (Cl⁻) then acts as a nucleophile, attacking one of the carbon atoms adjacent to the protonated oxygen, leading to the cleavage of the C-O bond and the formation of this compound.[2]

The overall reaction is an equilibrium process. The use of an excess of HCl can drive the reaction towards the product but may also lead to the formation of byproducts such as 1,4-dichlorobutane.

Comparative Analysis of Synthesis Protocols

Several methods for the synthesis of this compound from THF and HCl have been reported. The choice of method often depends on the desired scale, purity requirements, and available equipment. The following table summarizes the quantitative data from key experimental protocols.

| Parameter | Uncatalyzed Method (Starr & Hixon) | Resin-Catalyzed Method | Zinc Chloride-Catalyzed Method |

| Catalyst | None | Styrene-divinylbenzene copolymer with pendant amine groups | Zinc Chloride (ZnCl₂) |

| Reactant Ratio (HCl:THF) | Gaseous HCl bubbled through boiling THF | 1.0 - 1.2 moles HCl per mole THF (optimum) | Dry HCl in the presence of traces of ZnCl₂ |

| Temperature | Boiling point of the reaction mixture (starts at 64-65°C and rises to 103.5-105.5°C) | 20°C to 120°C | Approximately 100°C |

| Reaction Time | Approximately 5 hours | Shorter reaction times compared to the uncatalyzed method | Not explicitly stated, but catalysis implies faster rates |

| Yield | 54-57% of pure product after distillation | High conversion rates, e.g., ~87% conversion of THF | 62% yield of 1-bromo-4-chlorobutane (B103958) in a subsequent step |

| Product Purity | High purity after fractional distillation | Product contaminated with small amounts of THF, HCl, and unidentified materials | Intermediate for further synthesis, purity not specified for this compound |

| Key Advantages | Well-established, simple setup | Increased reaction rate, easy catalyst removal by filtration | Facilitates ring-opening |

| Key Disadvantages | Relatively long reaction time, moderate yield | Potential for resin degradation under harsh conditions | Catalyst is soluble and can be difficult to remove from the product |

Experimental Protocols

Uncatalyzed Synthesis (Starr & Hixon, Organic Syntheses)

This procedure is the most widely used method for the preparation of this compound since the 1930s.[3]

Procedure:

-

A 500-cc. three-necked flask is equipped with a reflux condenser, a thermometer dipping into the liquid, and a gas inlet tube for introducing gaseous hydrogen chloride near the bottom of the flask.

-

The flask is charged with 114 g (1.58 moles) of tetrahydrofuran.

-

The THF is heated to its boiling point (64–65°C).

-

A slow stream of hydrogen chloride gas is bubbled into the boiling liquid.

-

As the reaction proceeds, the temperature of the boiling liquid gradually increases.

-

The reaction is continued for approximately 5 hours, at which point the boiling temperature remains constant in the range of 103.5–105.5°C.

-

The resulting light brown liquid is cooled and then transferred to a Claisen flask for fractional distillation under reduced pressure.

-

A significant amount of hydrogen chloride is evolved at the beginning of the distillation.

-

The main fraction, weighing 95–100 g, is collected.

-

Redistillation of the crude product yields 93–98 g (54–57% of the theoretical amount) of pure this compound.

Resin-Catalyzed Synthesis

This method utilizes a polymeric resin to catalyze the reaction, leading to increased reaction rates.[3]

Procedure:

-

A 1.0-liter flask is equipped with a stirrer, thermometer, sparger for gas introduction, an efficient condenser, and a heating mantle.

-

The flask is charged with 432 g (6.0 moles) of tetrahydrofuran and 43 g of a styrene-divinylbenzene copolymer resin with pendant N(CH₃)₃Cl or N(CH₃)₂ groups.[3]

-

The mixture is heated to reflux.

-

Anhydrous HCl gas is charged through the sparger at a rate of approximately 2.8 moles/hr for 2.5 hours.

-

The reaction mixture is then filtered to remove the insoluble resin catalyst.

-

The progress of the reaction can be monitored by analyzing samples for the conversion of THF to this compound.

Zinc Chloride-Catalyzed Synthesis

Several sources report that zinc chloride can catalyze the formation of this compound from THF and HCl.[2][3] Zinc chloride, a Lewis acid, facilitates the ring-opening of the ether.[2]

General Procedure (as described in a patent for a subsequent reaction):

-

Tetrahydrofuran is treated with dry hydrochloric acid in the presence of traces of zinc chloride.

-

The reaction temperature is raised to approximately 100°C.

-

The resulting this compound is then used in a subsequent synthesis step.

Visualizations

Reaction Signaling Pathway

Caption: Acid-catalyzed ring-opening of THF by HCl.

Experimental Workflow: Uncatalyzed Synthesis

Caption: Workflow for the uncatalyzed synthesis.

Logical Relationship: Catalyzed vs. Uncatalyzed Synthesis

Caption: Comparison of catalyzed and uncatalyzed synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Chloro-1-butanol: Chemical Properties and Reactivity

This compound is a bifunctional organic compound that serves as a versatile intermediate and building block in organic synthesis. Its dual reactivity, stemming from the presence of both a hydroxyl group and a chloroalkane, makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid.[1] It is classified as a primary alcohol and an organochlorine compound.[2] The technical grade of this chemical is often found to contain varying amounts of tetrahydrofuran (B95107) and HCl.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉ClO | [1][3] |

| Molecular Weight | 108.57 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [1][4] |

| Density | 1.088 g/mL at 25 °C | [1][4] |

| Boiling Point | 84-85 °C at 16 mmHg | [1][4] |

| Refractive Index | n20/D 1.453 | [4] |

| Solubility | Soluble in methanol, chloroform (B151607), and dimethyl sulfoxide | [1][4] |

| SMILES String | OCCCCCl | |

| InChI Key | HXHGULXINZUGJX-UHFFFAOYSA-N |

Reactivity and Key Reactions

This compound's reactivity is characterized by the interplay between its alcohol and alkyl chloride functional groups. It is known as an alkylating agent and is considered a genotoxic impurity in active pharmaceutical ingredients (APIs).[4]

Intramolecular Cyclization (Ether Formation)

The most prominent reaction of this compound is its intramolecular SN2 reaction to form tetrahydrofuran (THF). This cyclization is typically promoted by a base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH).[5][6] The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, displacing the chloride ion.[5]

Caption: Intramolecular cyclization of this compound to THF.

This reaction is highly efficient, and studies have shown that even in the presence of a base like hydroxide, the major product is THF, with minimal formation of elimination or bimolecular substitution products.[7]

Nucleophilic Substitution

As a primary alkyl chloride, the terminal carbon is susceptible to attack by various nucleophiles. For example, it reacts with thiophenol in the presence of a base like potassium carbonate to yield 4-(phenylthio)butan-1-ol.[8]

Elimination Reactions

While intramolecular substitution is dominant, elimination reactions are also possible, though typically not the major pathway.[7] IR spectroscopy of reaction mixtures with hydroxide has shown a lack of signals in the typical alkene range (1600-1680 cm⁻¹), indicating that elimination is not a significant competing reaction.[7]

Caption: Possible reaction pathways for this compound with a base.

Experimental Protocols

Synthesis of this compound from Tetrahydrofuran

A common and established method for synthesizing this compound involves the acid-catalyzed ring-opening of tetrahydrofuran (THF) with hydrogen chloride (HCl).[9][10]

Methodology:

-

Hydrogen chloride gas is bubbled through boiling tetrahydrofuran.[9]

-

The reaction proceeds for approximately 5 hours, or until the temperature of the boiling mixture stabilizes between 103.5-105.5°C.[9]

-

The crude product is then isolated by vacuum distillation.[9]

-

This process typically yields this compound in the range of 54-57%.[9] Catalysts, such as zinc chloride or resin quaternary ammonium (B1175870) chlorides, can be used to increase the reaction rate and yield.[10]

Caption: Experimental workflow for the synthesis of this compound.

Reaction with Thiophenol

This protocol demonstrates a typical nucleophilic substitution at the chlorinated carbon.

Methodology: [8]

-

A mixture of thiophenol (1.10 mole), this compound (0.921 mole), and potassium carbonate (1.0 mole) is prepared in dimethoxyethane.[8]

-

The mixture is heated overnight at a gentle reflux.[8]

-

After cooling, the reaction mixture is filtered, and the solvent is removed using a rotary evaporator.[8]

-

The resulting residue is dissolved in chloroform and extracted with 10% sodium hydroxide.[8]

-

The organic (chloroform) layer is dried, filtered, and the solvent is evaporated to yield the crude product.[8]

-

The product can be further purified by vacuum distillation.[8]

Stability and Safety

This compound is a flammable liquid and vapor.[11][12] It is stable under normal conditions but should be stored in a cool, well-ventilated place away from heat, sparks, and open flames.[13][14]

Hazards:

-

Health: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[11][12] It is also suspected of causing cancer.[11]

-

Reactivity: Incompatible with strong oxidizing agents.[14] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen chloride.[14]

-

Polymerization: Hazardous polymerization does not occur under normal conditions.[14]

Due to its hazardous nature, proper personal protective equipment (PPE), including gloves, eye protection, and appropriate clothing, must be worn when handling this chemical.[11][13] All work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 928-51-8 [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Solved When this compound is placed in sodium hydride, | Chegg.com [chegg.com]

- 7. journals.uc.edu [journals.uc.edu]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]

- 11. lobachemie.com [lobachemie.com]

- 12. echemi.com [echemi.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Constants of 4-Chloro-1-butanol

CAS Number: 928-51-8

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-1-butanol, intended for researchers, scientists, and professionals in drug development. This document compiles essential data from various scientific sources, presents it in a structured format, and includes a detailed experimental protocol for its determination in pharmaceutical ingredients.

Chemical Identity and Structure

This compound is a halogenated alcohol used as an intermediate in organic synthesis.[1] Its fundamental properties are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 928-51-8 | [3] |

| Molecular Formula | C4H9ClO | [2][3] |

| Molecular Weight | 108.57 g/mol | [2][4] |

| Synonyms | Tetramethylene chlorohydrin, 4-Chlorobutanol, 1-Butanol, 4-chloro- | [2][5] |

| InChI | InChI=1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2 | [4] |

| InChIKey | HXHGULXINZUGJX-UHFFFAOYSA-N | [3][4] |

| SMILES | OCCCCCl | [4][5] |

Physical and Chemical Properties

The physical constants of this compound are crucial for its handling, application in synthesis, and for safety considerations.

| Property | Value | Unit | Source |

| Physical Form | Clear colorless liquid | [1][2] | |

| Boiling Point | 84-85 (at 16 mmHg) | °C | [4][6] |

| Density | 1.088 (at 25 °C) | g/mL | [4][6] |

| Refractive Index | 1.453 (at 20 °C) | [4][6] | |

| Flash Point | 97 | °F | [6] |

| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide.[1][6] | ||

| pKa | 15.01 ± 0.10 | [6] | |

| LogP (Octanol/Water Partition Coefficient) | 0.998 | [7] | |

| Vapor Pressure | 0.45 (at 25 °C, estimated) | mmHg | [2] |

Thermodynamic Properties

Thermodynamic data is essential for understanding the energy changes associated with chemical reactions involving this compound.

| Property | Value | Unit | Source |

| Enthalpy of Vaporization (ΔvapH°) | 45.56 | kJ/mol | [7] |

| Enthalpy of Fusion (ΔfusH°) | 14.40 | kJ/mol | [7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -165.95 | kJ/mol | [5] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -293.86 | kJ/mol | [5] |

Safety and Hazards

This compound is a flammable liquid and is harmful if swallowed.[8][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] It is also suspected of causing cancer.[8] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[9][10]

Experimental Protocols

General Methodologies for Physical Constant Determination

The physical constants presented in this guide are typically determined using standard laboratory procedures. While specific experimental details for this compound are not extensively published, the following are the general methodologies that would be employed:

-

Boiling Point: Determined by distillation at a specific pressure. The temperature at which the liquid boils and the vapor is in equilibrium with the liquid is recorded as the boiling point.

-

Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.

-

Refractive Index: Measured using a refractometer. This instrument measures the extent to which light is bent when it passes through the liquid.

Determination of this compound as a Genotoxic Impurity by GC-MS

This compound is considered a genotoxic impurity (GTI) in some active pharmaceutical ingredients (APIs). A sensitive gas chromatography-mass spectrometry (GC-MS) method has been developed for its determination.[11]

Objective: To quantify the amount of this compound in an API.

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.08 to 40 ppm (µg/g of the API).[11]

-

Prepare the sample solution by dissolving a known amount of the API (e.g., 25 mg) in the solvent.

-

Prepare spiked samples by adding known amounts of the this compound standard solution to the API sample solution.[11]

-

-

GC-MS Analysis:

-

Inject a specific volume of the standard and sample solutions into the GC-MS system.

-

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of this compound.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the peak area of this compound against its concentration for the standard solutions.

-

The concentration of this compound in the API sample is determined by comparing its peak area to the calibration curve.

-

The limit of detection (LOD) and limit of quantitation (LOQ) of the method are established to ensure its sensitivity. For this method, the DL and QL were found to be 0.05 ppm and 0.08 ppm, respectively.[11]

-

Visualizations

References

- 1. 1-Butanol, 4-chloro- [chembk.com]

- 2. This compound | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 4-クロロ-1-ブタノール technical grade, ~85% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (CAS 928-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound CAS#: 928-51-8 [m.chemicalbook.com]

- 7. chemeo.com [chemeo.com]

- 8. lobachemie.com [lobachemie.com]

- 9. echemi.com [echemi.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, this compound, in Active Pharmaceutical Ingredients [jstage.jst.go.jp]

Spectroscopic Profile of 4-Chloro-1-butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-1-butanol, a versatile building block in organic synthesis. The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available | HO-CH₂ - |

| Data not available | Data not available | Data not available | Data not available | -CH₂-CH₂ -CH₂Cl |

| Data not available | Data not available | Data not available | Data not available | -CH₂ -CH₂Cl |

| Data not available | Data not available | Data not available | Data not available | HO - |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C H₂OH |

| Data not available | -C H₂- |

| Data not available | -C H₂- |

| Data not available | C H₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | O-H stretch (alcohol) |

| 3000-2900 | C-H stretch (sp³ hybridized) |

| 1060 | C-O stretch (primary alcohol) |

| 650 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 108 | Data not available | [M]⁺ (Molecular Ion) |

| 55 | Data not available | [C₄H₇]⁺ |

| 42 | Data not available | [C₃H₆]⁺ |

| 31 | Data not available | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental conditions for obtaining the spectroscopic data presented above.

NMR Spectroscopy:

-

Instrument: Varian A-60 or Bruker DPX-300.[1]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).[1]

-

Frequency: 500.132 MHz for ¹H NMR.[2]

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard.

Infrared Spectroscopy:

-

Instrument: Bruker IFS 85 FTIR Spectrometer.[1]

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl).[1]

Mass Spectrometry:

-

Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

-

Ionization Energy: 75 eV.[3]

-

Source Temperature: 230 °C.[3]

-

Sample Temperature: 170 °C.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 4-Chloro-1-butanol: Safety Data and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for 4-Chloro-1-butanol (CAS No. 928-51-8). The information is compiled and presented to ensure safe laboratory practices and to mitigate risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][2] It is a primary alcohol and an organochlorine compound.[2][3] It is used in organic synthesis as a building block for various chemicals, including pharmaceuticals and agrochemicals.[1]

| Property | Value | Source(s) |

| Molecular Formula | C4H9ClO | [1][3] |

| Molecular Weight | 108.57 g/mol | [3][4] |

| Appearance | Clear colorless to light yellow liquid | [1][2][4] |

| Boiling Point | 84-85 °C at 16 mmHg | [2] |

| Density | 1.088 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.453 | [2] |

| Solubility | Miscible with water. Soluble in methanol, chloroform, and dimethyl sulfoxide. | [1][2] |

| Vapor Pressure | 0.35 mmHg | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[4][5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[4] |

| Corrosive to Metals | - | H290: May be corrosive to metals.[4] |

Primary Hazards: Flammable, Irritant[3]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [5] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (inspect before use). | [5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [5] |

Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][8]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][9]

-

Wash hands and other exposed areas thoroughly after handling.[4][5]

Storage Conditions

Emergency Procedures and First Aid

Immediate and appropriate response is critical in the event of exposure or spillage.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [4][5][9] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | [4][7][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [4][7][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [4][6][9] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Avoid contact with the substance and breathing vapors. Wear appropriate personal protective equipment. Remove all sources of ignition.[5][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it must be disposed of properly.[5][6]

-

Containment and Cleaning: Use a non-combustible absorbent material to soak up the spill. Collect and place in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[5][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[4][5]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]

-

Specific Hazards: Flammable liquid and vapor. Heating may cause a fire or explosion.[4] Thermal decomposition can lead to the release of irritating gases and vapors.[6][7]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[5][9]

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.[4] Oral lethal-dose studies in mice have shown it to cause muscle contraction or spasticity, ulceration or bleeding from the stomach, and other liver changes.[3][10]

-

Corrosivity and Irritation: Causes skin irritation and serious eye irritation.[4] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3][10]

-

Carcinogenicity: Suspected of causing cancer.[4]

-

Target Organs: Central nervous system (CNS), liver, and kidney.[3][10]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not discharge into sewer systems.[9] Contaminated packaging should be treated as the chemical itself.[9]

Visual Workflow Guides

The following diagrams illustrate the logical workflows for safe handling and emergency first aid for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: First-aid response workflow for this compound exposure.

References

- 1. Buy this compound Chemical, Best Price, Industrial Grade [specialitychemicalmanufacturers.com]

- 2. This compound | 928-51-8 [chemicalbook.com]

- 3. This compound | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Solubility Profile of 4-Chloro-1-butanol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloro-1-butanol, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive, publicly available quantitative data on its solubility in a wide range of organic solvents, this document presents known qualitative information, supplemented by quantitative data for the structurally analogous compounds, 1-butanol (B46404) and 1-chlorobutane (B31608), to provide a valuable reference point. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Methanol | Soluble[1] |

| Chloroform | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Alcohols | Generally Soluble |

| Ethers | Generally Soluble |

To provide a more quantitative context, the following tables detail the solubility and miscibility of 1-butanol and 1-chlorobutane, which share structural similarities with this compound. These data can offer insights into the expected solubility behavior of this compound.

Table 2: Quantitative Solubility of 1-Butanol in Common Organic Solvents at 25°C

| Solvent | Solubility ( g/100 mL) |

| Water | 7.9[2] |

| Acetone | Miscible |

| Benzene | Miscible |

| Carbon Tetrachloride | Miscible |

| Chloroform | Miscible |

| Dichloromethane | Miscible |

| Diethyl Ether | Miscible[2] |

| Dimethyl Sulfoxide (DMSO) | Miscible |

| Ethanol | Miscible |

| Ethyl Acetate | Miscible |

| Hexane | Soluble[3] |

| Methanol | Miscible |

| Toluene | Miscible |

Table 3: Miscibility of 1-Chlorobutane with Common Organic Solvents

| Solvent | Miscibility |

| Acetone | Miscible |

| Benzene | Miscible |

| Carbon Tetrachloride | Slightly Soluble[4] |

| Chloroform | Miscible |

| Dichloromethane | Miscible |

| Diethyl Ether | Miscible[4][5] |

| Dimethyl Sulfoxide (DMSO) | Miscible |

| Ethanol | Miscible[4][5][6] |

| Ethyl Acetate | Miscible |

| Hexane | Miscible |

| Methanol | Miscible[7] |

| Toluene | Miscible |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in specific solvent systems, the following established experimental protocols can be employed.

Shake-Flask Method (Equilibrium Solubility)

This is a widely recognized and accurate method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Centrifugation can be employed to facilitate a clear separation of the saturated solution from the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is crucial to avoid disturbing the undissolved solute.

-

Quantification: Determine the concentration of this compound in the collected sample using a suitable analytical technique. Common methods include:

-

Gas Chromatography (GC): A highly sensitive and selective method for volatile compounds. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Suitable if the compound can be derivatized to be UV-active or if a suitable detector (e.g., refractive index detector) is available.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solute. This method is simpler but may be less accurate for volatile solutes.

-

-

Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Gravimetric Method

Methodology:

-

Saturate the Solvent: Prepare a saturated solution of this compound in the desired solvent at a constant temperature, as described in the shake-flask method. Ensure a small amount of undissolved solute remains to confirm saturation.

-

Filtration: Filter the saturated solution to remove any undissolved solute. A syringe filter (e.g., PTFE) can be used for small volumes.

-

Weighing: Accurately weigh a clean, dry evaporation dish.

-

Sample Addition: Pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporation dish and reweigh to determine the mass of the solution.

-

Evaporation: Carefully evaporate the solvent under controlled conditions. A rotary evaporator or a gentle stream of inert gas can be used to minimize loss of the solute. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Drying and Final Weighing: Once the solvent is completely removed, dry the evaporation dish containing the solute residue to a constant weight in a desiccator or oven at a temperature below the boiling point of this compound.

-

Calculation:

-

Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualization of Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to its molecular structure and the properties of the solvent. The following diagram illustrates these key relationships.

Caption: Logical relationships influencing this compound solubility.

References

- 1. This compound | 928-51-8 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The polarity analysis of 1-Butanol_Chemicalbook [chemicalbook.com]

- 4. you-iggy.com [you-iggy.com]

- 5. 1-chlorobutane [chemister.ru]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-Chlorobutane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of 4-Chloro-1-butanol Formation from Tetrahydrofuran Ring-Opening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-1-butanol via the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF). This process is of significant interest in organic synthesis, particularly as this compound is a versatile intermediate in the production of pharmaceuticals and other specialty chemicals.[1][2] The formation of this compound from THF is a classic example of an acid-catalyzed nucleophilic substitution reaction.[1] This guide will delve into the underlying mechanism, present key quantitative data from various synthetic approaches, provide detailed experimental protocols, and visualize the reaction pathway and experimental workflow.

Core Mechanism: Acid-Catalyzed Nucleophilic Ring-Opening

The conversion of tetrahydrofuran, a cyclic ether, into this compound is typically achieved by treatment with a strong acid, most commonly hydrogen chloride (HCl).[1] The reaction proceeds through a nucleophilic substitution mechanism, which can be broken down into two key steps:

-

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the oxygen atom in the THF ring by a proton from HCl. This initial acid-base reaction is crucial as it converts the hydroxyl group, a poor leaving group, into a good leaving group (water). This protonation makes the ether susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack by the Chloride Ion: The chloride ion (Cl-), a good nucleophile, then attacks one of the carbon atoms adjacent to the protonated oxygen. This attack occurs from the backside, in a manner characteristic of an SN2 reaction, leading to the opening of the THF ring and the formation of the this compound product.

The overall reaction is an equilibrium process. To drive the reaction towards the formation of this compound, an excess of HCl is often employed.[3] The presence of certain catalysts, such as zinc chloride, can also be used to facilitate the ring-opening of the ether.[1]

Caption: Reaction mechanism for the formation of this compound from THF.

Quantitative Data Summary

The efficiency of the synthesis of this compound from THF is influenced by various factors, including reaction temperature, duration, and the presence of catalysts. The following table summarizes key quantitative data from different experimental approaches.

| Catalyst | Temperature (°C) | Time (h) | Molar Ratio (HCl:THF) | Yield (%) | Reference |

| None | Boiling (64-105.5) | 5 | Excess | 54-57 | [4][5] |

| Polymeric Resin | 50-87 | 5 | ~1.0-1.2 | High (unspecified) | [3] |

| Zinc Chloride | Not specified | Not specified | Not specified | Not specified | [1][3] |

It is important to note that the reaction can produce byproducts, with 1,4-dichlorobutane (B89584) being a notable example, especially with a large excess of HCl.[3] The product is also often contaminated with unreacted THF and HCl, necessitating purification.[3][6]

Detailed Experimental Protocols

The following protocols are generalized from established laboratory and patented procedures for the synthesis of this compound from THF.

Method 1: Uncatalyzed Synthesis

This method, based on the procedure by Starr and Hixon, is a widely used approach.[3]

-

Apparatus: A three-necked flask equipped with a reflux condenser, a thermometer, and a gas inlet tube. The outlet of the condenser is connected to a trap to capture any entrained material.

-

Procedure:

-

Charge the flask with tetrahydrofuran.

-

Heat the THF to its boiling point (approximately 64-65°C).

-

Bubble a slow stream of dry hydrogen chloride gas into the boiling liquid.

-

Continue the addition of HCl. The boiling point of the mixture will gradually increase.

-

The reaction is considered complete when the boiling point of the mixture remains constant in the range of 103.5–105.5°C, which typically takes about 5 hours.[4][5]

-

Cool the resulting light brown liquid.

-

Purify the crude product by fractional distillation under reduced pressure. A significant amount of HCl will be evolved at the beginning of the distillation.[4][5] The main fraction is collected at 81-82°C/14 mm Hg.[5]

-

Method 2: Catalyzed Synthesis with a Polymeric Resin

This method utilizes a resin catalyst to potentially increase the reaction rate.[3]

-

Apparatus: A flask equipped with a condenser, heating mantle, thermometer, sparger, and stirrer.

-

Procedure:

-

Charge the flask with tetrahydrofuran and the polymeric resin catalyst (e.g., a styrene-divinylbenzene copolymer with pendant trimethyl ammonium (B1175870) chloride groups).[3]

-

Warm the mixture to approximately 50°C with stirring.

-

Introduce HCl gas at a controlled rate (e.g., ~6.5 moles/hr for a 26.0 mole batch of THF).[3]

-

The reaction is exothermic, and the temperature will rise. Maintain the reaction for a set period (e.g., 5 hours), during which the temperature may reach up to 87°C.[3]

-

Monitor the conversion of THF to this compound using analytical techniques such as NMR.[3]

-

After the reaction, remove the resin catalyst by filtration.

-

The resulting product can be further purified by distillation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from THF.

Caption: A typical experimental workflow for the synthesis of this compound.

References

Stability and Storage of 4-Chloro-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for 4-Chloro-1-butanol (CAS No. 928-51-8). Understanding the stability profile of this versatile bifunctional molecule is critical for its effective use in research, synthesis, and pharmaceutical development, ensuring the integrity of experimental outcomes and the safety of personnel.

Chemical Properties and Stability Profile

This compound is a clear, colorless to light yellow liquid.[1] Its stability is influenced by several factors, including temperature, pH, and the presence of other chemical agents. The molecule possesses both a nucleophilic hydroxyl group and an electrophilic carbon attached to a chlorine atom, making it susceptible to intramolecular reactions.[2]

Degradation Pathway

The primary degradation pathway for this compound is an intramolecular nucleophilic substitution (SN2) reaction, leading to the formation of tetrahydrofuran (B95107) (THF).[1][2] This cyclization is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures.[3][4]

Mechanism of Tetrahydrofuran Formation:

Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bonded to the chlorine, which serves as a leaving group.[2]

In acidic conditions, the hydroxyl group can be protonated, and subsequent intramolecular displacement of water by the chlorine atom can also lead to THF, although the base-catalyzed pathway is more commonly discussed in the context of degradation during storage.[3]

While quantitative kinetic data on the rate of degradation under various conditions is not extensively available in published literature, it is understood that the presence of bases or strong acids will significantly accelerate the formation of THF, especially with heating.[3][4] Therefore, avoiding such conditions is paramount for maintaining the integrity of this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure safety, the following storage and handling procedures are recommended based on information from safety data sheets (SDS) and chemical suppliers.

Storage

Proper storage is crucial to maintain the quality of this compound. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent potential oxidation and reaction with atmospheric moisture. |

| Container | Tightly closed in a dry, cool, and well-ventilated place. | To prevent contamination and exposure to moisture and air.[5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous reactions and accelerated degradation.[5] |

| Light Exposure | Store in a light-resistant container. | Although specific data on photosensitivity is limited, protection from light is a general best practice for storing reactive chemicals. |

Handling

Safe handling practices are essential when working with this compound.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles, to avoid skin and eye contact.[5]

-

Ignition Sources: Keep away from heat, sparks, and open flames. This compound is a flammable liquid.[5]

-

Hygroscopic Nature: While not explicitly stated in all sources, its hydroxyl group suggests it may be hygroscopic. Therefore, minimizing exposure to atmospheric moisture is advisable.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using various analytical techniques, with gas chromatography-mass spectrometry (GC-MS) being a commonly cited method for its detection as a genotoxic impurity in active pharmaceutical ingredients (APIs).

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification

This protocol is a generalized procedure based on published methods for the determination of this compound.

Objective: To quantify the amount of this compound and its primary degradation product, tetrahydrofuran, in a sample.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: A mid-polarity column, such as a DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar, is often suitable.

Reagents:

-

This compound reference standard

-

Tetrahydrofuran reference standard

-

3-Chloro-1-butanol (as an internal standard, if necessary)

-

A suitable solvent for sample dilution (e.g., dichloromethane, methanol)

Chromatographic Conditions (Example):

| Parameter | Condition |

| Inlet Temperature | 220°C |

| Injection Mode | Split (e.g., 10:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 200°C- Hold: 5 minutes at 200°C |

| MS Transfer Line Temp | 230°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35-200 |

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve and dilute the sample in the chosen solvent to a final concentration within the calibrated range.

-

If using an internal standard, add a known concentration of 3-chloro-1-butanol to the sample solution.

-

Prepare a series of calibration standards of this compound and tetrahydrofuran in the same solvent.

Analysis:

-

Inject the prepared samples and calibration standards into the GC-MS system.

-

Identify the peaks for this compound and tetrahydrofuran based on their retention times and mass spectra.

-

Quantify the analytes by constructing a calibration curve from the peak areas of the standards.

Conclusion

The stability of this compound is a critical consideration for its use in scientific and industrial applications. Its primary mode of degradation is through intramolecular cyclization to form tetrahydrofuran, a process that is accelerated by heat and the presence of acids or bases. Adherence to recommended storage conditions, including refrigeration and storage under an inert atmosphere, is essential to maintain its purity and prevent degradation. For quantitative assessment of its stability, validated analytical methods such as GC-MS should be employed. By understanding and controlling these factors, researchers and developers can ensure the reliability and safety of their work with this important chemical intermediate.

References

4-Chloro-1-butanol structural formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-1-butanol, with a focus on its structural formula and molecular weight. This information is critical for its application in organic synthesis and for its identification as a potential genotoxic impurity in pharmaceutical ingredients.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C4H9ClO[1][2][3][4] |

| Molecular Weight | 108.57 g/mol [1][2][3][5][6] |

| IUPAC Name | 4-chlorobutan-1-ol[1] |

| CAS Number | 928-51-8[2][7] |

| Density | 1.088 g/mL at 25 °C[3][6] |

| Boiling Point | 84-85 °C at 16 mmHg[3][6] |

| Refractive Index | n20/D 1.453[3][6] |

| SMILES | OCCCCCl[6][8] |

| InChIKey | HXHGULXINZUGJX-UHFFFAOYSA-N[7][8] |

Structural Information

This compound is a primary alcohol and an organochlorine compound. It is structurally defined as butan-1-ol with a chlorine atom substituted at the 4th position[1][4].

Caption: Structural formula of this compound.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are highly dependent on the nature of the synthesis or analysis being performed. However, a general application is its use as an internal standard in the analysis of genotoxic impurities in active pharmaceutical ingredients by GC-MS.

General Protocol for GC-MS Analysis:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, chloroform, or dimethyl sulfoxide) at a known concentration.

-

Sample Preparation: The active pharmaceutical ingredient (API) is dissolved in a suitable solvent, and a known amount of the this compound internal standard solution is added.

-

GC-MS Conditions: The sample is injected into a gas chromatograph coupled with a mass spectrometer. The specific column, temperature program, and mass spectrometry parameters would be optimized for the specific API and potential impurities being analyzed.

-

Quantification: The concentration of any genotoxic impurities is determined by comparing their peak areas to the peak area of the this compound internal standard.

Note: This is a generalized protocol. Specific parameters must be validated for each unique analytical method.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a chloro and a hydroxyl group, allows for a variety of chemical transformations. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals[5]. For instance, it can undergo nucleophilic substitution reactions at the carbon bearing the chlorine atom, or the hydroxyl group can be involved in esterification or etherification reactions.

As an alkylating agent, this compound is also recognized as a potential genotoxic impurity in pharmaceutical products[6]. Therefore, sensitive analytical methods are required for its detection and quantification in drug substances and products.

References

- 1. This compound | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 928-51-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound technical grade, 85 928-51-8 [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound (CAS 928-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comprehensive Technical Guide to 4-Chloro-1-butanol and its Synonyms for Researchers and Drug Development Professionals

Introduction

4-Chloro-1-butanol is a bifunctional organic compound of significant interest in the chemical and pharmaceutical industries. Possessing both a hydroxyl and a chloro functional group, it serves as a versatile building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals. This technical guide provides an in-depth overview of this compound, including its various synonyms, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of a key chemical reaction.

Synonyms and Identification

In chemical literature and commercial databases, this compound is known by a variety of names. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

-

Common Synonyms:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C4H9ClO | [1][2][3] |

| Molecular Weight | 108.57 g/mol | [1][3][6] |

| Appearance | Clear colorless to light yellow liquid | [1][7] |

| Boiling Point | 84-85 °C at 16 mmHg | [6][7] |

| Density | 1.088 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.453 | [6] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [6] |

| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its analysis as a genotoxic impurity.

Synthesis of this compound from Tetrahydrofuran (B95107)

A common and direct method for the synthesis of this compound involves the acid-catalyzed ring-opening of tetrahydrofuran (THF) with hydrogen chloride (HCl).[8]

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen chloride (HCl) gas, anhydrous

-

Round-bottom flask equipped with a gas inlet tube, reflux condenser, and magnetic stirrer

-

Ice-water bath

-

Distillation apparatus

Procedure:

-

Charge the round-bottom flask with anhydrous tetrahydrofuran.

-

Cool the flask in an ice-water bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred THF. The reaction is exothermic, so maintain the temperature of the reaction mixture.

-

Continue the addition of HCl until the boiling point of the mixture reaches 103.5-105.5 °C. This process can take approximately 5 hours.[3]

-

Upon completion of the reaction, assemble a vacuum distillation apparatus.

-

Distill the reaction mixture under reduced pressure. This compound is collected at 84-85 °C/16 mmHg.[3] A significant amount of hydrochloric acid will be evolved during the initial phase of the distillation.[3]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Anhydrous hydrogen chloride is a corrosive and toxic gas. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Tetrahydrofuran is a flammable liquid. Keep away from ignition sources.

GC-MS Analysis of this compound as a Genotoxic Impurity

This compound is considered a potential genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs), especially when tetrahydrofuran and hydrochloric acid are used in the synthesis process.[4][5] A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method has been developed for its trace-level analysis.[4][5]

Instrumentation and Columns:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: Agilent DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[9]

Reagents and Standards:

-

This compound reference standard

-

3-Chloro-1-propanol or 3-chloro-1-butanol as an internal standard (IS)[4][5]

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

-

Ethyl acetate (B1210297), analytical grade

Sample Preparation and Derivatization:

-

Accurately weigh approximately 25 mg of the API into a suitable vial.

-

Add 2.5 mL of ethyl acetate and 1 mL of the internal standard solution (e.g., 10 ng/mL).

-

Add 20 µL of BSTFA to the solution.

-

Dilute the solution to 10 mL with ethyl acetate.

-

Incubate the solution at 50°C for 20 minutes to complete the derivatization.[4]

GC-MS Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI)

-

MS Acquisition Mode: Selected Ion Monitoring (SIM)

Validation of the Method:

A validated method demonstrated linearity over a range of 0.08 to 40 ppm (µg/g API) with a correlation coefficient (R²) of 0.9999.[4][5] The detection limit (DL) and quantitation limit (QL) were found to be 0.05 ppm and 0.08 ppm, respectively.[4][5] The accuracy, determined by recovery studies, ranged from 90.5% to 108.7%.[4][5]

Reaction Visualization

The reaction of this compound with Reichardt's dye can be used for the detection of this genotoxic impurity.[6] The alkylation of the dye by this compound leads to a change in its absorption spectrum, which can be monitored spectrophotometrically.[6]

Caption: Alkylation of Reichardt's Dye by this compound.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. prepchem.com [prepchem.com]

- 4. Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, this compound, in Active Pharmaceutical Ingredients [jstage.jst.go.jp]

- 5. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, this compound, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reichardt's dye and its reactions with the alkylating agents this compound, ethyl methanesulfonate, 1-bromobutane and Fast Red B - a potentially useful reagent for the detection of genotoxic impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ir.library.louisville.edu [ir.library.louisville.edu]

- 8. This compound | High-Purity Synthetic Intermediate [benchchem.com]

- 9. Quantification of Genotoxic Impurities (GTIs) in Active Pharmaceutical Ingredient (API) Using Gas Chromatography/ Mass Spectrometry (GC/MS) Selected Ion Monitoring (SIM) Method [bioforumconf.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Tetrahydrofuran from 4-Chloro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of tetrahydrofuran (B95107) (THF) from 4-chloro-1-butanol. The primary method described is the intramolecular Williamson ether synthesis, a robust and widely used reaction in organic chemistry. These notes include the reaction mechanism, detailed experimental protocols for both the synthesis of the precursor this compound and its subsequent cyclization to tetrahydrofuran, quantitative data for the involved chemical species, and potential side reactions. The information is intended to serve as a practical guide for laboratory synthesis and process development.

Introduction

Tetrahydrofuran (THF) is a versatile and widely used aprotic solvent in both laboratory and industrial settings. Its utility extends to being a precursor for polymers, particularly polytetramethylene ether glycol (PTMEG), which is used in the production of elastic fibers such as spandex. The synthesis of THF from this compound is a classic example of an intramolecular nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method provides a high-yield pathway to a five-membered cyclic ether, a favored ring size in organic chemistry.[1][2] this compound itself can be synthesized from THF, making this a comprehensive route starting from the final product.

Reaction Mechanism: Intramolecular Williamson Ether Synthesis

The conversion of this compound to tetrahydrofuran in the presence of a base proceeds via a two-step intramolecular SN2 mechanism.

-

Deprotonation: The reaction is initiated by the deprotonation of the hydroxyl group of this compound by a base, typically a hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This acid-base reaction results in the formation of a 4-chlorobutoxide anion.

-

Intramolecular Nucleophilic Attack: The newly formed alkoxide, a potent nucleophile, then undergoes an intramolecular backside attack on the electrophilic carbon atom bonded to the chlorine atom. This SN2 displacement of the chloride ion leads to the formation of the five-membered tetrahydrofuran ring and a salt byproduct (e.g., NaCl).

The formation of a five-membered ring is kinetically and thermodynamically favorable.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₄H₉ClO | 108.57 | 84-85 (at 16 mmHg)[3] | 1.088 (at 25 °C) |

| Sodium Hydroxide | NaOH | 40.00 | 1390 | 2.13 |

| Tetrahydrofuran | C₄H₈O | 72.11 | 66[4] | 0.888 (at 25 °C)[5] |

Table 2: Spectroscopic Data for Reactant and Product

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | ~3.65 (t, 2H), ~3.55 (t, 2H), ~1.85 (m, 4H), ~1.6 (br s, 1H) | ~62.5, ~45.0, ~30.0, ~29.5[6] | ~3330 (O-H stretch), ~2940 (C-H stretch), ~1050 (C-O stretch), ~650 (C-Cl stretch)[7] |

| Tetrahydrofuran | ~3.76 (t, 4H), ~1.85 (t, 4H)[8] | ~68.0, ~26.0[8] | ~2975, 2865 (C-H stretch), ~1070 (C-O-C stretch)[9] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Tetrahydrofuran

This protocol is adapted from established literature procedures for the ring-opening of THF.

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen chloride (HCl), gas

-

Concentrated Sulfuric Acid (for drying HCl gas, optional)

-

Sodium Chloride (for generating HCl gas)

-

Concentrated Hydrochloric Acid (for generating HCl gas)

Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Thermometer

-

Gas inlet tube

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Set up the three-necked flask with the reflux condenser, thermometer, and gas inlet tube.

-

Charge the flask with 114 g (1.58 moles) of anhydrous tetrahydrofuran.

-

Heat the THF to its boiling point (64-65 °C).

-

Slowly bubble dry hydrogen chloride gas through the boiling liquid. The HCl gas can be generated by the slow addition of concentrated sulfuric acid to a mixture of sodium chloride and concentrated hydrochloric acid.

-

As the reaction progresses, the boiling point of the solution will gradually increase.

-

Continue the addition of HCl gas for approximately 4-5 hours, or until the temperature of the boiling liquid remains constant in the range of 103.5–105.5 °C.

-

Once the reaction is complete, cool the light brown liquid to room temperature.

-

Transfer the crude product to a distillation flask and perform a vacuum distillation.

-

Collect the fraction boiling at 81-82 °C at 14 mmHg. The expected yield of this compound is 54-57%.

Protocol 2: Synthesis of Tetrahydrofuran from this compound

This protocol describes the base-catalyzed intramolecular cyclization of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH), pellets or aqueous solution

-

Anhydrous diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.86 g (0.1 mol) of this compound in 50 mL of water.

-

While stirring, add a solution of 6.0 g (0.15 mol) of sodium hydroxide in 20 mL of water to the flask.

-

Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and transfer the filtrate to a distillation apparatus.

-

Carefully distill the solvent. Tetrahydrofuran has a boiling point of 66 °C. Collect the fraction boiling between 64-67 °C. A high yield of THF is expected.

Mandatory Visualizations

Caption: Reaction mechanism for the synthesis of THF.

References

- 1. allen.in [allen.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 928-51-8 [chemicalbook.com]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 6. This compound(928-51-8) 13C NMR spectrum [chemicalbook.com]

- 7. journals.uc.edu [journals.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. ijrpc.com [ijrpc.com]

4-Chloro-1-butanol: A Versatile Building Block in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals